molecular formula C25H23N7O2 B6563806 N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide CAS No. 1006303-99-6

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B6563806
CAS No.: 1006303-99-6
M. Wt: 453.5 g/mol
InChI Key: MZYXAIFRAVSXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide is a structurally complex benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core. This heterocyclic scaffold is substituted with a phenyl group at the pyrimidine nitrogen, a 3-methyl group on the pyrazole ring, and a 4-isopropoxybenzamide moiety. The isopropoxy group at the para position of the benzamide likely enhances lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-16(2)34-20-11-9-18(10-12-20)25(33)29-22-13-17(3)30-32(22)24-21-14-28-31(23(21)26-15-27-24)19-7-5-4-6-8-19/h4-16H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYXAIFRAVSXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N6OC_{20}H_{24}N_{6}O and exhibits a molecular weight of approximately 368.45 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H24N6OC_{20}H_{24}N_{6}O
Molecular Weight368.45 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. Specifically, compounds similar to this compound have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions are crucial in regulating tumor growth and angiogenesis.

In vitro studies demonstrated that such compounds can effectively inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

Anti-inflammatory Effects

The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with anti-inflammatory properties. Compounds derived from this structure have exhibited the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This makes them promising candidates for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The biological activity of pyrazolo derivatives extends to antimicrobial effects as well. Some studies have reported significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy in MCF-7 Model

A recent study evaluated the anticancer properties of a phenylpyrazolo[3,4-d]pyrimidine derivative in an MCF-7 breast cancer model. The compound was shown to significantly inhibit cell migration and induce apoptosis through DNA fragmentation. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and its protein targets .

Case Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory potential of pyrazolo derivatives by assessing their ability to inhibit COX enzymes in vitro. Results indicated that certain derivatives could effectively reduce prostaglandin synthesis, thereby alleviating inflammation .

Scientific Research Applications

Pharmacological Properties

1. Antitumor Activity
The compound is recognized for its antitumor properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDK2 inhibition is crucial in cancer treatment as it selectively targets tumor cells. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, which includes this compound, exhibit significant growth inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds have shown promising results compared to established drugs like sorafenib .

2. Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of adenine, allowing the compound to interact effectively with the ATP-binding sites of kinases. This interaction inhibits the phosphorylation processes essential for cancer cell proliferation . Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and promotion of cell death pathways .

3. Other Therapeutic Applications
Beyond oncology, pyrazolo[3,4-d]pyrimidines have been explored for their potential in treating other conditions:

  • Anti-inflammatory : The compound has shown promise in reducing inflammation markers in vitro.
  • Antidiabetic : Some derivatives have been evaluated for their ability to modulate glucose metabolism.
  • Neuroprotective : There is emerging evidence suggesting that these compounds may also have neuroprotective effects relevant to Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antitumor efficacyThe compound demonstrated an IC50 of 79 nM against MCF-7 cells, highlighting its potential as a potent anticancer agent compared to sorafenib (144 nM) .
Study 2 Mechanistic insights into CDK inhibitionDocking studies revealed that the compound binds effectively to CDK2 with multiple hydrogen bonds, indicating a strong interaction at the active site .
Study 3 Assessment of anti-inflammatory propertiesIn vitro tests showed significant reduction in TNF-alpha levels when treated with the compound, suggesting potential use in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Benzamide/Other) Molecular Formula Molecular Weight Key Features
Target Compound 4-(propan-2-yloxy)benzamide, phenyl C27H24N7O2 494.53* Increased hydrophobicity from isopropoxy
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide 4-ethoxybenzamide, 2,3-dimethylphenyl C26H25N7O2 467.53 Ethoxy group; enhanced metabolic stability
4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide 4-methoxybenzamide, phenyl C25H22N7O2 452.49 Methoxy group; reduced steric hindrance
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide 2,4-difluorobenzamide, 3-chlorophenyl C22H14ClF2N7O 465.80 Halogen substituents; potential halogen bonding
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine core C17H11N7S 345.38 Sulfur-containing core; altered π-stacking

*Calculated using ChemDraw; other values sourced from literature .

Pharmacological and Physicochemical Implications

  • Binding Interactions : Fluorine and chlorine substituents (e.g., ) may engage in halogen bonding with target proteins, enhancing affinity .
  • Metabolic Stability : Ethoxy and methoxy groups are prone to oxidative metabolism, whereas bulkier isopropoxy may slow hepatic clearance .
  • Crystallography : Structural validation of analogs often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate stereochemical assignments .

Stability and Isomerization

Pyrazolopyrimidines can undergo isomerization under specific conditions. For instance, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, affecting conformational stability . The target compound’s 3-methyl group may sterically hinder such rearrangements, enhancing thermodynamic stability.

Preparation Methods

Conventional Cyclization Using HCl Gas

A traditional approach involves reacting 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives with aliphatic/aromatic nitriles under acidic conditions. For example, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized by passing dry HCl gas through a dioxane solution of the precursor, followed by basification with NaOH. This method yields 70–85% purity but requires prolonged reaction times (6–8 hours).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A 2017 study demonstrated that irradiating a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and 4-(propan-2-yloxy)benzonitrile in dioxane at 150°C for 20 minutes produces the pyrazolo[3,4-d]pyrimidine core in 92% yield. This method reduces side products and improves scalability.

Functionalization of the Pyrazole Ring

The 3-methyl-1H-pyrazol-5-yl group is introduced via nucleophilic substitution or cyclocondensation:

Cyclocondensation with Hydrazine Derivatives

Patent WO2015063709A1 details the use of Lawesson’s reagent to cyclize intermediates into the pyrazole ring. For instance, treating 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in toluene under reflux forms the 3-methyl-1-phenylpyrazole scaffold (78% yield). Avoiding pyridine solvents minimizes toxicity, aligning with industrial safety standards.

Methyl Group Introduction

Methylation at the pyrazole’s 3-position is achieved using methyl iodide in the presence of K₂CO₃. A 2020 study reported 95% efficiency when reacting 1-phenyl-1H-pyrazol-5-amine with CH₃I in DMF at 60°C.

Amide Coupling with 4-(Propan-2-yloxy)Benzamide

The final step involves coupling the pyrazolo-pyrimidine intermediate with 4-(propan-2-yloxy)benzoyl chloride:

Schotten-Baumann Reaction

Aqueous-phase coupling under basic conditions (NaOH, 0–5°C) yields the target compound but with moderate efficiency (65–70%) due to hydrolysis side reactions.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in dichloromethane enhances yield to 88%. Optimized conditions (1:1.2 molar ratio of acid chloride to intermediate, 24-hour stirring at 25°C) prevent epimerization and improve purity.

Method Reagents Yield Purity
Schotten-BaumannNaOH, H₂O65–70%90%
EDCl/HOBtDCM, RT88%98%

Protection/Deprotection Strategies

Tert-butoxycarbonyl (Boc) groups are frequently employed to protect amines during synthesis. Patent WO2015063709A1 describes deprotecting Boc intermediates with trifluoroacetic acid (TFA) in dichloromethane, achieving >95% recovery.

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with ≥99% purity. Structural confirmation relies on:

  • ¹H-NMR : Aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.1–2.6 ppm.

  • LC-MS : Molecular ion peak at m/z 453.5 [M+H]⁺.

Industrial-Scale Optimization

Key considerations for large-scale production include:

  • Replacing toxic solvents (e.g., pyridine) with toluene or dioxane.

  • Implementing continuous flow reactors for microwave-assisted steps to reduce energy costs .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step routes involving condensation, substitution, and cyclization reactions. For example:

  • Step 1 : Condensation of pyrazole precursors with aryl halides under reflux conditions in solvents like toluene or acetonitrile .
  • Step 2 : Substitution reactions (e.g., nucleophilic aromatic substitution) using catalysts such as trifluoroacetic acid (TFA) to activate intermediates .
  • Purity Optimization : Chromatographic purification (e.g., column chromatography) and recrystallization from solvents like ethanol or acetonitrile are critical. Reaction yields depend on temperature control (e.g., 80–110°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic ring environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Contradictions often arise from assay variability or pharmacokinetic factors. Mitigation strategies include:

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) or animal models .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to contextualize in vitro vs. in vivo discrepancies .
  • Computational Modeling : Use molecular dynamics simulations to predict binding affinities to targets like kinases or GPCRs, reconciling experimental IC50_{50} variations .

Q. What experimental design principles optimize reaction yields for derivatives with modified substituents?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMSO vs. DMF), catalysts (e.g., TFA vs. Et3_3N), and temperatures to identify optimal conditions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) on the benzamide moiety enhance electrophilic reactivity, while bulky substituents (e.g., -OCH3_3) may sterically hinder reactions .
  • Real-Time Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction kinetics .

Q. How do structural modifications influence the compound’s enzyme inhibition potency, and what are key SAR trends?

  • Pyrazolo[3,4-d]pyrimidine Core : Essential for ATP-binding pocket interactions in kinase targets (e.g., CDK2). Methyl groups at position 3 improve metabolic stability .
  • Benzamide Substituents : 4-(Propan-2-yloxy) groups enhance solubility, while fluorophenyl or chlorophenyl moieties increase target selectivity (e.g., EGFR inhibition) .
  • Data-Driven SAR : Quantitative structure-activity relationship (QSAR) models correlate logP values (<3.5) with improved blood-brain barrier penetration .

Methodological Challenges

Q. What strategies address low yields in multi-step syntheses of analogous pyrazolo[3,4-d]pyrimidine derivatives?

  • Intermediate Stabilization : Protect reactive amines with Boc groups during condensation steps .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to aryl halides .
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer in exothermic reactions .

Q. How can researchers validate target engagement in cellular assays for this compound?

  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
  • Kinase Profiling Panels : Test against 100+ kinases to identify off-target effects (e.g., JAK2 vs. ABL1 inhibition) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in intact cells under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.